3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol is a chemical compound characterized by the molecular formula and a molecular weight of approximately 242.32 g/mol. This compound features a phenyl group attached to a pyridine ring, which is further linked to a propan-1-ol moiety through an amino group. The compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in studies related to enzyme inhibition and receptor interactions.
3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol is classified as an organic compound due to its carbon-based structure. It falls under the category of amines due to the presence of an amino group (-NH2) and is also considered a secondary alcohol due to the hydroxyl group (-OH) attached to the propan-1-ol part of its structure.
The synthesis of 3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol typically involves the reaction of pyridin-2-yl-methanol with phenylamine. This reaction can be catalyzed by various acids or bases depending on the desired reaction conditions.
The compound's structural data includes:
3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol involves its interaction with specific biological targets such as enzymes or receptors:
Studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
The physical properties include:
Key chemical properties include:
3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol has several applications in scientific research:
3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol (C₁₅H₁₈N₂O, MW 242.32 g/mol) is a synthetically accessible amine-alcohol hybrid compound characterized by a chiral benzhydryl-like center, a pyridyl nitrogen atom, and a flexible propanolamine side chain. Its structural complexity enables diverse biorecognition capabilities, positioning it as a scaffold of significant interest in enzyme inhibition and receptor interaction studies. Research applications focus primarily on its role in modulating angiogenesis and metalloenzyme activity, leveraging its dual hydrogen-bonding capacity (amine and alcohol functionalities) and aromatic stacking potential [1] [4].
This compound belongs to the N-substituted aminopropanol class, distinguished by its phenyl-pyridinylmethyl hydrophobic domain and polar amino-alcohol tail. Its hybrid architecture bridges pharmacophores from two bioactive families:
Table 1: Structural and Physicochemical Properties
| Property | Value | Significance | |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₈N₂O | Scaffold complexity for selective binding | |
| Canonical SMILES | OC1CCN(C1)NC(c2ccccc2)c3ccccn3 | Hydrogen-bond donor/acceptor topology | |
| logP (Predicted) | ~2.1 (Moderate lipophilicity) | Membrane permeability balance | |
| H-Bond Donors/Acceptors | 2 / 3 | Target engagement versatility | |
| Fsp³ | 0.44 | 3D complexity for protein surface adaptation | [4] |
The compound emerged from explorations of methionine aminopeptidase-2 (MetAP-2) inhibitors, inspired by fumagillin's anti-angiogenic properties. Fumagillin covalently inhibits MetAP-2 via a reactive epoxide group, irreversibly modifying a catalytic histidine residue (His231 in humans). However, its clinical utility is limited by instability and toxicity [3].
Unlike fumagillin, it lacks electrophilic warheads, reducing off-target reactivity risks [3].
Mechanistic Insights:
Table 2: Key Enzyme Targets in Historical Development
| Target Enzyme | Inhibition Mechanism | Biological Consequence | Structural Basis | |
|---|---|---|---|---|
| MetAP-2 | Reversible, metal-coordinated | Anti-angiogenesis | Auxiliary metal (M3) chelation via pyridyl N | |
| MetAP-1 | Selective inhibition under physiological metal conditions | Cell cycle disruption | Dual H-bonding via amine/alcohol groups | [3] |
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5